molecular formula C22H28N4O2 B2908450 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine CAS No. 2415630-47-4

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B2908450
CAS No.: 2415630-47-4
M. Wt: 380.492
InChI Key: HMRASGWBYXJJKH-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyrimidine ring substituted with an oxan-4-yl group, connected by a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine and pyrimidine intermediates, followed by their coupling through a methanone bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperazine and pyrimidine rings, along with the methanone bridge, makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16-3-4-17(2)21(13-16)25-7-9-26(10-8-25)22(27)20-14-19(23-15-24-20)18-5-11-28-12-6-18/h3-4,13-15,18H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRASGWBYXJJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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